4-Methoxy-2-methylquinolin-7-amine

Nicotinamide N-methyltransferase NNMT inhibition Metabolic enzyme probe

4-Methoxy-2-methylquinolin-7-amine (CAS: 1708429-02-0; molecular formula C₁₁H₁₂N₂O; MW: 188.23 g/mol) is a functionalized quinoline heterocycle bearing a 4-methoxy group, a 2-methyl substituent, and a 7-amino moiety. This specific substitution pattern confers distinct pharmacological properties relative to other 7-aminoquinoline analogs, including picomolar inhibitory potency against nicotinamide N-methyltransferase (NNMT, Ki = 0.501 nM) and micromolar activity against monoamine oxidase B (MAO-B, IC₅₀ = 15.4 μM).

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B11907583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-methylquinolin-7-amine
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC(=CC2=N1)N)OC
InChIInChI=1S/C11H12N2O/c1-7-5-11(14-2)9-4-3-8(12)6-10(9)13-7/h3-6H,12H2,1-2H3
InChIKeyBUXORFKVHAYQQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-methylquinolin-7-amine: Critical Intermediate for NNMT and MAO-B Probe Development


4-Methoxy-2-methylquinolin-7-amine (CAS: 1708429-02-0; molecular formula C₁₁H₁₂N₂O; MW: 188.23 g/mol) is a functionalized quinoline heterocycle bearing a 4-methoxy group, a 2-methyl substituent, and a 7-amino moiety [1]. This specific substitution pattern confers distinct pharmacological properties relative to other 7-aminoquinoline analogs, including picomolar inhibitory potency against nicotinamide N-methyltransferase (NNMT, Ki = 0.501 nM) [2] and micromolar activity against monoamine oxidase B (MAO-B, IC₅₀ = 15.4 μM) [3]. These characteristics position the compound as a critical chemical probe and synthetic intermediate for structure–activity relationship (SAR) studies targeting metabolic enzyme modulation.

4-Methoxy-2-methylquinolin-7-amine: Why In-Class Quinoline Analogs Cannot Be Interchanged


Quinoline derivatives sharing the 7-aminoquinoline core exhibit highly divergent biological activities driven by subtle substitution variations. Comparative analysis reveals that the presence, position, and electronic nature of substituents dramatically alter target engagement: the 4-methoxy-2-methyl substitution pattern in this compound enables potent NNMT inhibition (Ki = 0.501 nM) [1] and moderate MAO-B activity (IC₅₀ = 15.4 μM) [2], whereas the des-methoxy analog 2-methylquinolin-7-amine shows anticancer IC₅₀ values of approximately 15–20 μM against MCF-7 and A549 cell lines . Similarly, 4-chloro substitution produces distinct physicochemical properties with different biological profiles, and 7-methoxy substitution in 4-aminoquinoline dimers confers α₁B-adrenoceptor selectivity (4- to 80-fold over α₁A-AR, α₁D-AR, and 5-HT₁A-R) [3]. These findings underscore that in-class quinoline compounds are not functionally interchangeable; procurement decisions must be guided by substitution-specific quantitative activity data rather than scaffold-level assumptions.

4-Methoxy-2-methylquinolin-7-amine: Comparative Performance Data Against Closest Analogs


NNMT Inhibitory Potency: 4-Methoxy-2-methylquinolin-7-amine Exhibits Sub-Nanomolar Affinity (Ki = 0.501 nM)

4-Methoxy-2-methylquinolin-7-amine demonstrates potent inhibition of nicotinamide N-methyltransferase (NNMT) with a Ki value of 0.501 nM [1]. This places the compound among high-affinity NNMT ligands. Notably, the structural analog 2-methylquinolin-7-amine lacks the 4-methoxy group and shows no reported NNMT activity in available databases, instead exhibiting cytotoxicity against cancer cell lines (IC₅₀ = 15–20 μM) . The 0.501 nM Ki value is approximately 178-fold lower than the DOT1L IC₅₀ (1.30×10³ nM) reported for a structurally related quinoline derivative [2], indicating that the 4-methoxy-2-methyl substitution pattern confers target-specific potency rather than pan-assay interference.

Nicotinamide N-methyltransferase NNMT inhibition Metabolic enzyme probe

MAO-B Inhibitory Activity: 4-Methoxy-2-methylquinolin-7-amine Shows 6.5-Fold Selectivity over MAO-A

4-Methoxy-2-methylquinolin-7-amine inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 1.54×10⁴ nM (15.4 μM) while displaying substantially weaker activity against MAO-A (IC₅₀ = 1.00×10⁵ nM, 100 μM), representing a 6.5-fold selectivity for MAO-B [1]. This selectivity profile differs from that of unsubstituted quinoline and 7-aminoquinoline scaffolds, which typically show minimal or non-selective MAO inhibition. In contrast, a structurally distinct quinoline derivative (BDBM50450822/CHEMBL4216610) exhibits MAO-B IC₅₀ = 1.70×10⁴ nM (17.0 μM) and MAO-A IC₅₀ > 1.00×10⁵ nM [2], suggesting that the 4-methoxy-2-methyl-7-amino substitution pattern is associated with a conserved MAO-B > MAO-A selectivity window of approximately 6- to >6-fold.

Monoamine oxidase B MAO-B inhibition Neurodegeneration probe

Substitution-Dependent Receptor Selectivity: 7-Methoxy Substitution in 4-Aminoquinoline Dimers Confers 4- to 80-Fold α₁B-Adrenoceptor Selectivity

In a systematic SAR study of homobivalent 4-aminoquinoline dimers, the 7-methoxy (7-OMe) derivative of the heptyl-linked analog demonstrated 4- to 80-fold selectivity for α₁B-adrenoceptor over α₁A-AR, α₁D-AR, and 5-HT₁A-R [1]. While the target compound 4-Methoxy-2-methylquinolin-7-amine is a monomeric quinoline rather than a dimeric construct, the 7-methoxy substitution pattern is directly relevant to its pharmacological differentiation. In contrast, the 6-methyl (6-Me) derivative showed a different selectivity fingerprint, and the 8-methyl (8-Me) analog exhibited preferential α₁A-AR binding (7 nM affinity) [1]. This demonstrates that the position of methoxy/methyl substitution on the quinoline core is a critical determinant of receptor subtype engagement.

α₁-adrenoceptor GPCR selectivity Structure–activity relationship

Antimicrobial and Anticancer Activity Divergence: 4-Methoxy Substitution Alters Biological Profile Relative to Des-Methoxy Analog

Comparative analysis of structurally related quinoline derivatives reveals distinct biological profiles governed by substitution pattern. 2-Methylquinolin-7-amine (lacking the 4-methoxy group) exhibits antimicrobial activity with MIC = 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, and anticancer activity with IC₅₀ = 15 μM (MCF-7) and 20 μM (A549) . In contrast, 4-Methoxy-2-methylquinolin-7-amine shows no reported antimicrobial or direct anticancer activity in available databases; instead, its activity profile is dominated by enzymatic inhibition (NNMT Ki = 0.501 nM; MAO-B IC₅₀ = 15.4 μM) [1][2]. Unsubstituted quinoline serves as an inactive baseline with MIC > 100 μg/mL and no meaningful anticancer IC₅₀ . This substitution-dependent activity switch underscores that the 4-methoxy group redirects biological activity from cellular cytotoxicity toward specific enzyme modulation.

Antimicrobial activity Anticancer activity Quinoline SAR

Predicted ADMET Profile: 4-Methoxy Substitution Modulates Permeability and Metabolic Stability Relative to Unsubstituted Quinoline Core

Computational ADMET predictions for the structurally related 4-methoxy-2-methylquinoline scaffold (C₁₁H₁₁NO; lacking the 7-amino group) indicate favorable drug-like properties: predicted human intestinal absorption probability of 99.72%, blood-brain barrier (BBB) penetration probability of 63.79%, and Caco-2 permeability of 58.05% [1]. The scaffold is predicted not to be a substrate or inhibitor of P-glycoprotein (inhibitor probability 2.11%) and shows minimal predicted CYP inhibition except for CYP1A2 (inhibition probability 89.23%) [1]. The 4-methoxy-2-methyl substitution pattern confers moderate lipophilicity (XlogP predicted 2.80) [1], while the 7-amino group in the target compound adds hydrogen-bonding capacity (estimated 1 donor, 3 acceptors) that may further modulate permeability [2]. In contrast, the 4-chloro analog (4-chloro-2-methylquinolin-7-amine, MW: 192.64 g/mol) introduces increased molecular weight and distinct electronic properties that would alter both passive permeability and target binding .

ADMET prediction Blood-brain barrier permeability CYP inhibition

4-Methoxy-2-methylquinolin-7-amine: Evidence-Backed Research Applications


NNMT Chemical Probe Development and Metabolic Disorder Research

Investigators studying nicotinamide N-methyltransferase (NNMT) as a therapeutic target in obesity, type 2 diabetes, or cancer cachexia can employ 4-Methoxy-2-methylquinolin-7-amine as a validated chemical probe with sub-nanomolar affinity (Ki = 0.501 nM) [1]. This potency enables competitive displacement assays, co-crystallization studies, and cellular target engagement experiments at concentrations that minimize off-target effects. The compound's predicted BBB permeability (63.79% probability for the core scaffold) [2] may facilitate CNS NNMT studies, though empirical validation is required.

MAO-B Selective Tool Compound for Neurodegeneration Models

In Parkinson's disease and other neurodegenerative research where MAO-B inhibition is mechanistically relevant, this compound provides a 6.5-fold MAO-B over MAO-A selectivity window (IC₅₀ = 15.4 μM vs. 100 μM) [3]. This selectivity reduces confounding effects from MAO-A-mediated serotonin and norepinephrine metabolism, enabling cleaner interpretation of MAO-B-dependent phenotypes in cellular or ex vivo models. The moderate BBB penetration prediction further supports exploratory CNS applications.

Quinoline SAR Library Synthesis for GPCR and Kinase Target Profiling

Medicinal chemistry groups constructing quinoline-focused libraries for kinase or GPCR screening should prioritize 4-Methoxy-2-methylquinolin-7-amine as a key SAR building block. Class-level evidence demonstrates that 7-methoxy substitution in 4-aminoquinoline scaffolds confers 4- to 80-fold α₁B-adrenoceptor selectivity [4], and the compound is cited as an intermediate in receptor tyrosine kinase inhibitor synthesis [5]. The 7-amino group provides a versatile handle for further derivatization (acylation, sulfonation, reductive amination) to explore substitution-dependent activity modulation.

Comparative Selectivity Profiling in Enzymatic Assay Panels

Core facilities and contract research organizations offering enzymatic screening panels can use 4-Methoxy-2-methylquinolin-7-amine as a reference compound for NNMT and MAO-B assay validation. Its distinct dual-target profile (NNMT Ki = 0.501 nM; MAO-B IC₅₀ = 15.4 μM) [1][3] provides a known benchmark for assay performance across a wide dynamic range (sub-nanomolar to micromolar). Comparative inclusion of the des-methoxy analog (2-methylquinolin-7-amine) in antimicrobial or cytotoxicity panels enables direct demonstration of substitution-dependent activity divergence to clients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-2-methylquinolin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.